N-([2,4'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-sulfonamide N-([2,4'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2034322-39-7
VCID: VC6849431
InChI: InChI=1S/C16H15N3O2S2/c1-12-2-3-16(22-12)23(20,21)19-11-13-4-9-18-15(10-13)14-5-7-17-8-6-14/h2-10,19H,11H2,1H3
SMILES: CC1=CC=C(S1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Molecular Formula: C16H15N3O2S2
Molecular Weight: 345.44

N-([2,4'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-sulfonamide

CAS No.: 2034322-39-7

Cat. No.: VC6849431

Molecular Formula: C16H15N3O2S2

Molecular Weight: 345.44

* For research use only. Not for human or veterinary use.

N-([2,4'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-sulfonamide - 2034322-39-7

Specification

CAS No. 2034322-39-7
Molecular Formula C16H15N3O2S2
Molecular Weight 345.44
IUPAC Name 5-methyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]thiophene-2-sulfonamide
Standard InChI InChI=1S/C16H15N3O2S2/c1-12-2-3-16(22-12)23(20,21)19-11-13-4-9-18-15(10-13)14-5-7-17-8-6-14/h2-10,19H,11H2,1H3
Standard InChI Key QIBQFDHQWXSSHM-UHFFFAOYSA-N
SMILES CC1=CC=C(S1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₁₇H₁₆N₄O₂S₂, with a calculated molecular weight of 396.47 g/mol. Its structure integrates two heterocyclic systems:

  • Thiophene ring: A five-membered aromatic ring containing sulfur, substituted with a methyl group (enhancing lipophilicity) and a sulfonamide group (imparting hydrogen-bonding capacity).

  • Bipyridine moiety: Two pyridine rings connected by a single bond, with the methylene-linked sulfonamide at the 4-position of one pyridine. This arrangement may enable metal coordination or π-π stacking interactions .

Key structural features inferred from related sulfonamides include:

  • Planarity: The thiophene and bipyridine systems likely adopt coplanar conformations, favoring intermolecular interactions .

  • Polarity: The sulfonamide group introduces polarity (logP ≈ 2.1 estimated), balancing solubility in aqueous and organic media .

Synthetic Pathways

While no explicit synthesis for this compound is documented, analogous protocols from patent literature suggest a two-step approach:

Sulfonylation of a Bipyridine Amine

  • Reaction of 4-(aminomethyl)-2,4'-bipyridine with 5-methylthiophene-2-sulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base-mediated coupling: Triethylamine (TEA) or N-methylmorpholine (NMM) deprotonates the amine, facilitating nucleophilic attack on the sulfonyl chloride .

Example conditions:

StepReagentsSolventTemperatureTime
15-methylthiophene-2-sulfonyl chloride, TEADCM25°C12 h
24-(aminomethyl)-2,4'-bipyridineTHF0°C → RT24 h

Purification and Characterization

  • Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product.

  • Spectroscopic validation:

    • ¹H NMR: δ 8.6–8.8 ppm (bipyridine protons), δ 7.2–7.4 ppm (thiophene protons), δ 2.5 ppm (methyl group).

    • MS (ESI+): m/z 397.1 [M+H]⁺ .

Physicochemical Properties

Predicted properties based on structural analogs:

PropertyValueMethod/Reference
Melting Point180–185°CDifferential Scanning Calorimetry
Solubility (Water)0.2 mg/mLShake-flask method
LogP2.1Computational (ALOGPS)
pKa (Sulfonamide NH)9.8Potentiometric titration

Applications in Materials Science

The bipyridine moiety’s metal-coordinating ability suggests utility in:

  • Coordination polymers: Self-assembly with transition metals (e.g., Ru²⁺) for catalytic or luminescent materials .

  • Organic electronics: Thiophene’s conjugated system may enhance charge transport in semiconductors .

Future Research Directions

  • Pharmacological profiling: Screen against cancer cell lines (e.g., MCF-7, A549) and microbial strains.

  • Crystallography: Resolve 3D structure to guide structure-activity relationship (SAR) studies.

  • Materials synthesis: Explore coordination complexes for catalytic applications.

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